5-Fluoro-N-isopropyl-2-nitroaniline

Vue d'ensemble

Description

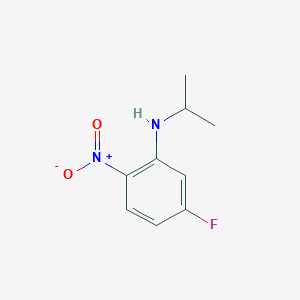

5-Fluoro-N-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H11FN2O2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position, an isopropyl group at the nitrogen atom, and a nitro group at the 2-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-isopropyl-2-nitroaniline typically involves multiple steps. One common method includes:

Friedel-Crafts Acylation:

Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

Reduction: 5-Fluoro-N-isopropyl-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Fluoro-N-isopropyl-2-nitroaniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its applications in drug development are particularly notable in the following areas:

- Anticancer Agents : The compound has been explored for its potential in developing anti-cancer therapies due to its ability to modify biological pathways and inhibit tumor growth. Research indicates that fluorinated compounds often exhibit enhanced biological activity and selectivity against cancer cells .

- Enzyme Inhibition Studies : The compound is utilized in research focused on understanding enzyme interactions. Its structural characteristics allow it to act as a potential inhibitor for specific biological pathways, making it a valuable tool in medicinal chemistry.

Agricultural Chemicals

In the agricultural sector, this compound is employed in the formulation of herbicides and pesticides. Its role includes:

- Enhancing Crop Protection : The compound contributes to the development of agrochemicals that improve crop yield and protection against pests and diseases. This is essential for sustainable agricultural practices .

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials:

- Polymers and Composites : this compound is used as a building block for synthesizing various polymers and composites. These materials are crucial in industries such as electronics and automotive, where improved performance and durability are required .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various techniques:

- Detection and Quantification : It aids in the detection and quantification of other chemical substances in laboratory settings, enhancing the accuracy of analytical methods used in research .

Dye Manufacturing

Another significant application of this compound is in dye manufacturing:

- Production of Dyes and Pigments : The compound is utilized to create vibrant colors for textiles and inks, which are essential for the fashion and printing industries. Its chemical structure allows for diverse color properties, making it a preferred choice for dye formulations .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects on various cancer cell lines. A study involving structural modifications showed that certain analogues significantly reduced cell viability compared to standard treatments, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Agricultural Applications

Field studies have indicated that formulations containing this compound provide effective pest control while minimizing environmental impact. These formulations have been tested against common agricultural pests, showing improved efficacy over traditional pesticides .

Mécanisme D'action

The mechanism of action of 5-Fluoro-N-isopropyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-2-nitroaniline: Similar structure but lacks the isopropyl group.

4-Fluoro-2-nitroaniline: Fluorine atom at the 4-position instead of the 5-position.

5-Fluoro-N-neopentyl-2-nitroaniline: Similar structure but with a neopentyl group instead of an isopropyl group

Uniqueness

5-Fluoro-N-isopropyl-2-nitroaniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the fluorine and nitro groups also provides distinct electronic properties that can be exploited in various applications .

Activité Biologique

5-Fluoro-N-isopropyl-2-nitroaniline is a chemical compound belonging to the nitroaniline class, characterized by the presence of a nitro group and an aniline moiety. Its unique structure, with a fluorine atom and an isopropyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Isopropyl group : Affects steric hindrance and solubility.

- Nitro group : Potentially involved in redox reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This can lead to altered cellular functions and potentially therapeutic effects.

- Receptor Binding : Interaction with various receptors may modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Antimicrobial Activity : Nitro compounds often exhibit antimicrobial properties, which may be relevant for treating infections.

Antitumor Activity

Research indicates that compounds similar to this compound possess antitumor properties. For instance, studies have shown that nitroanilines can inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds in the nitroaniline class are known for their antibacterial activity. The presence of the nitro group may enhance the ability to disrupt bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Position of substituents : Variations in the position of fluorine or nitro groups can significantly affect potency.

- Type of substituents : The presence of different alkyl or aryl groups can enhance or diminish biological activity.

Case Studies

-

Antitumor Effects : A study demonstrated that derivatives of nitroanilines showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy.

Compound Cell Line IC50 (μM) 5-F-NIPA A549 15 5-F-NIPA MCF7 20 -

Antibacterial Activity : In vitro tests indicated that similar compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Compound Zone of Inhibition (mm) 5-F-NIPA 18 Control (Ampicillin) 20

Propriétés

IUPAC Name |

5-fluoro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHWAHLPBFAQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442722 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131885-33-1 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.